molecular formula C17H17N3O3S B12184150 ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12184150
M. Wt: 343.4 g/mol
InChI Key: HMBMRELRGCIPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, an indole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity . These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, an indole moiety, and an ester functional group, which contribute to its diverse pharmacological properties. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : Approximately 370.4 g/mol
  • Structural Features : The compound consists of an indole ring attached to a thiazole structure with an ester group, enhancing its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition occurs through the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies using the disc diffusion method revealed effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can act as a potent antimicrobial agent.

Anticancer Effects

This compound has shown promising results in cancer research. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancers. The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways and cell cycle arrest at the G2/M phase.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes involved in inflammation and cancer progression.
  • Receptor Interactions : It modulates receptor activity related to cell signaling pathways, influencing cellular responses.
  • Signal Transduction Modulation : By affecting key signaling pathways, it alters cellular functions that lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methylthiazole-5-carboxylateThiazole ring, ester groupSimpler structure, less biological activity
Ethyl 2-amino-4-(4-methylphenyl)-thiazoleThiazole ring, amino groupDifferent substitution pattern affecting activity
1-Methylindole derivativesIndole ringVariation in biological activity based on substitution

The presence of both indole and thiazole moieties in this compound enhances its biological efficacy compared to these similar compounds.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Anti-inflammatory Study : A murine model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw edema compared to control groups.
  • Antimicrobial Efficacy Assessment : Clinical isolates from infected patients were tested against various concentrations of the compound, demonstrating effective antimicrobial action with low toxicity profiles.
  • Cancer Cell Line Testing : The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability along with increased apoptosis markers.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-6-5-11-7-8-20(3)13(11)9-12/h5-9H,4H2,1-3H3,(H,18,19,21)

InChI Key

HMBMRELRGCIPHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.